molecular formula C11H10F3NO2 B6604696 methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate CAS No. 2763758-80-9

methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate

Cat. No.: B6604696
CAS No.: 2763758-80-9
M. Wt: 245.20 g/mol
InChI Key: NOCMWRCOGMIEGM-UHFFFAOYSA-N
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Description

Methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate is a pyridine derivative featuring a trifluoromethyl-substituted cyclopropane ring at the 6-position and a methyl carboxylate ester at the 3-position.

Properties

IUPAC Name

methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-17-9(16)7-2-3-8(15-6-7)10(4-5-10)11(12,13)14/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCMWRCOGMIEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate typically involves multiple steps, starting with the formation of the pyridine ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyridines or cyclopropyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate has garnered attention for its potential as a bioactive molecule. Its applications in medicinal chemistry include:

  • Drug Development : The trifluoromethyl group enhances binding affinity to biological targets, making it a candidate for drug development against various diseases, including cancer and viral infections. Studies indicate that compounds with similar structures can inhibit specific enzymes or modulate receptor activities, suggesting potential therapeutic uses .
  • Biochemical Assays : The compound can serve as a probe in molecular biology, aiding in the study of enzyme kinetics and receptor-ligand interactions.

Agrochemicals

The compound is also utilized in the development of agrochemicals, particularly:

  • Herbicides and Insecticides : Its unique structure allows for the formulation of effective herbicides and insecticides. The trifluoromethyl group contributes to the compound's stability and efficacy against pests .

Case Studies

  • Antidiabetic Properties : Research has shown that derivatives similar to this compound exhibit significant antidiabetic effects by enhancing insulin sensitivity through modulation of glucose transporters.
  • Enzyme Inhibition Studies : Binding assays conducted on this compound revealed promising results in inhibiting enzymes related to cancer pathways, suggesting further exploration in drug development .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine Derivatives

Methyl 6-[(Methylamino)methyl]pyridine-3-carboxylate Dihydrochloride (CAS 1909336-84-0)
  • Structure: Pyridine-3-carboxylate with a methylaminomethyl group at position 6.
  • Molecular Weight : 253.12 g/mol (vs. ~247.2 g/mol for the target compound).
  • Key Differences: The methylaminomethyl substituent increases polarity and hydrogen-bonding capacity compared to the hydrophobic trifluoromethylcyclopropyl group. This may enhance aqueous solubility but reduce lipid membrane permeability. Applications include pharmaceutical intermediates and synthetic chemistry .
(E)-Methyl 3-(6-Cyano-5-fluoropyridin-3-yl)acrylate
  • Structure: Pyridine acrylate ester with cyano and fluoro substituents.
  • Key Differences: The acrylate ester and electron-withdrawing cyano/fluoro groups alter reactivity (e.g., in Michael addition reactions).
2-(Cyclopropylcarbamoyl)-4-((6-(Trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-3-carboxylic Acid (Compound 261)
  • Structure : Pyrrole-carboxylic acid with a pyridinylmethyl group and cyclopropylcarbamoyl substituent.
  • Molecular Weight : 354.2 g/mol.
  • Key Differences : The pyrrole core (vs. pyridine) reduces aromaticity and alters electronic properties. The trifluoromethyl group on the pyridine ring is retained, but the carboxylic acid functionality increases acidity, influencing bioavailability .

Heterocyclic Analogues in Medicinal Chemistry

(4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
  • Structure : Pyrrolopyridazine-carboxamide with dual trifluoromethyl groups.
  • The dual trifluoromethyl groups may improve metabolic stability but increase molecular weight (~600–650 g/mol estimated) .
(R)-4-(1-(6-(4-(Trifluoromethyl)Benzyl)-6-Azaspiro[2.5]Octane-5-Carboxamido)-Cyclopropyl) Benzoic Acid
  • Structure : Spirocyclic azaspirooctane linked to a benzoic acid via a cyclopropane.
  • Key Differences : The spirocyclic system and benzyl group create a 3D architecture, improving selectivity in enzyme inhibition. The benzoic acid group enhances ionization at physiological pH, affecting pharmacokinetics .

Physicochemical and Functional Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyridine 6-(1-(Trifluoromethyl)cyclopropyl), 3-COOCH3 ~247.2 High lipophilicity, steric strain
Methyl 6-[(Methylamino)methyl]pyridine-3-carboxylate Pyridine 6-CH2NHCH3, 3-COOCH3 253.12 Polar, hydrogen-bond donor
(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate Pyridine 6-CN, 5-F, 3-CH2CH2COOCH3 ~220 (est.) Electron-deficient, reactive acrylate
Compound 261 Pyrrole 4-((6-CF3-pyridin-3-yl)methyl), 2-cyclopropyl 354.2 Acidic (carboxylic acid), bifunctional

Biological Activity

Methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate is a fluorinated organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H10_{10}F3_3NO2_2
  • Molecular Weight : 245.20 g/mol
  • IUPAC Name : this compound

The compound features a pyridine ring substituted with a trifluoromethyl-cyclopropyl group and a carboxylate ester, which contribute to its enhanced stability and lipophilicity, making it a candidate for various pharmaceutical applications .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Studies have shown that compounds with similar structures exhibit significant inhibitory effects on various enzymes, suggesting that this compound could potentially modulate enzyme activity relevant to disease pathways, particularly in viral infections and cancer .

Receptor Modulation

The presence of the trifluoromethyl group enhances binding affinity to biological targets. This modification is known to improve the specificity of compounds for certain receptors, which is crucial in drug development for targeting diseases such as HIV and other viral disorders .

In Vitro Studies

In vitro studies have demonstrated the compound's potential antibacterial properties. For instance, related fluorinated compounds have shown varying degrees of antibacterial activity against pathogens such as E. coli and S. aureus. The presence of the trifluoromethyl group has been associated with improved potency in some cases .

Case Study: Antiviral Activity

A patent describes the use of related compounds in treating viral infections, emphasizing their effectiveness against HIV-related disorders. The study highlights the potential for this compound to serve as a lead compound in antiviral drug development due to its structural similarities to known inhibitors .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented:

Compound NameStructureUnique Features
Methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylateStructureEnhanced lipophilicity
Methyl 6-(1,1-difluoroethyl)pyridine-3-carboxylateStructureDifferent reactivity profile
Methyl 5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylateStructureVaries in biological activity

This table highlights how the trifluoromethyl-cyclopropyl group affects both chemical reactivity and biological activity compared to other fluorinated pyridines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate, and how can reaction conditions be optimized?

  • Answer : A three-step synthesis approach is often utilized for trifluoromethylpyridine derivatives, involving (1) cyclopropanation of trifluoromethyl precursors, (2) coupling with pyridine cores, and (3) esterification. For example, trifluoromethylation can be achieved using copper-mediated reactions at 80–100°C under inert atmospheres, with yields improved by optimizing ligand systems (e.g., phenanthroline derivatives) and stoichiometric ratios . Decarboxylation steps, as reported in analogous pyridinecarboxylic acid syntheses, require careful control of temperature (110–130°C) and acid catalysts (e.g., H2SO4) to minimize side reactions .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F) is essential for verifying cyclopropane ring geometry and trifluoromethyl group placement. Electrospray Ionization Mass Spectrometry (ESI-MS) provides molecular weight confirmation, as demonstrated in related pyridinecarboxylate esters (e.g., m/z 354.2 for compound 261) . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, especially when residual catalysts or byproducts are present .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the trifluoromethylcyclopropyl moiety under nucleophilic conditions?

  • Answer : Divergent reactivity (e.g., ring-opening vs. stability) may arise from solvent polarity, nucleophile strength, or steric effects. For instance, in polar aprotic solvents (e.g., DMF), the cyclopropane ring remains intact during SNAr reactions, while strong nucleophiles (e.g., Grignard reagents) may induce ring strain relief. Computational studies (DFT) can model transition states to predict reactivity, complemented by control experiments comparing substituent effects (e.g., methyl vs. phenyl groups on the cyclopropane) .

Q. What enantioselective strategies are viable for synthesizing chiral derivatives of this compound, and how are stereochemical outcomes validated?

  • Answer : Asymmetric cyclopropanation using chiral auxiliaries (e.g., Evans’ oxazolidinones) or transition-metal catalysts (e.g., Rh(II)/Josiphos complexes) can induce stereocontrol. For example, enantioselective synthesis of analogous dihydropyranones achieved 95% ee via chiral column chromatography (Chiralpak IA) . Stereochemical validation requires circular dichroism (CD), optical rotation, and advanced NMR techniques (e.g., NOESY for spatial proximity analysis) .

Q. Which in vitro models are suitable for evaluating the biological activity of this compound, given its structural analogs?

  • Answer : Structural analogs like FMPPP (a pyridinone derivative) showed anti-proliferative effects in prostate cancer models (PC-3 cells) via autophagy induction and mTOR/p70S6K inhibition . For this compound, similar assays (e.g., MTT viability tests, Western blotting for autophagy markers like LC3-II) are recommended. Dose-response studies (1–50 µM) and combination therapies with mTOR inhibitors (e.g., rapamycin) can elucidate mechanistic pathways .

Methodological Considerations

  • Data Contradiction Analysis : Compare reaction yields across studies (e.g., 68% for compound 255 vs. 78% for 261 ) to identify variables like solvent choice or catalyst loading. Replicate experiments under standardized conditions (e.g., anhydrous DCM, 0°C for cyclopropanation) to isolate critical factors.
  • Scale-Up Challenges : Kilogram-scale syntheses of related trifluoromethylpyridines faced issues with exothermic trifluoromethylation; adiabatic calorimetry is advised to optimize safety protocols .

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